5-Ethyl-2-fluorophenol
Description
Overview of Fluorinated Organic Compounds in Chemistry and Biology
Fluorinated organic compounds are of immense importance in both chemistry and biology. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of these compounds. wikipedia.orgnih.gov This stability is a key reason for their widespread use. In medicinal chemistry, the introduction of fluorine into a molecule can dramatically alter its biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. numberanalytics.comnih.gov It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com These compounds are also integral to materials science, with applications ranging from specialty lubricants and fire-fighting foams to components of liquid crystal displays. wikipedia.orgalfa-chemistry.com
The unique properties of fluorine, such as its high electronegativity and small size, allow it to act as a "super-hydrogen" by mimicking hydrogen sterically while introducing significant electronic changes. numberanalytics.com This has made fluorine a crucial element in the design of new drugs and materials. nih.govnumberanalytics.com However, the stability of the carbon-fluorine bond also leads to environmental persistence for some fluorinated compounds, raising concerns about their bioaccumulation and potential toxicity. wikipedia.orgnih.gov
Historical Context of Phenolic Compounds in Organic Synthesis and Medicinal Chemistry
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have a long and storied history in organic synthesis and medicinal chemistry. nih.govwikipedia.org Naturally occurring phenols are produced by plants and microorganisms and are involved in defense mechanisms, allelopathic interactions, and as precursors to other important molecules. wikipedia.orgdergipark.org.tr In the realm of synthetic chemistry, phenols are versatile starting materials for a vast array of chemical transformations. The hydroxyl group can be easily derivatized, and the aromatic ring can undergo electrophilic substitution reactions.
The development of methods for the selective halogenation of phenols has been a significant area of research, as halogenated phenols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. scientificupdate.com Historically, achieving regioselectivity in these reactions has been a challenge, often leading to mixtures of products. scientificupdate.com Modern synthetic methods, including the use of specialized catalysts, have greatly improved the ability to control the position of halogenation on the phenol (B47542) ring. scientificupdate.com
Positioning of 5-Ethyl-2-fluorophenol within the Broader Class of Halogenated Phenols
This compound belongs to the class of halogenated phenols, which are phenols substituted with one or more halogen atoms. osti.govrsc.org Within this class, it is further categorized as a fluorinated phenol. The presence of both a fluorine atom and an ethyl group on the phenolic ring gives this compound a unique set of properties. Halogenated phenols are known to be important intermediates in chemical synthesis and can exhibit a range of biological activities. osti.gov However, they are also recognized as potentially toxic and persistent environmental pollutants. rsc.orgrsc.org
The specific substitution pattern of this compound, with the fluorine at the ortho position and the ethyl group at the meta position relative to the hydroxyl group, influences its reactivity and physical properties. The fluorine atom, being highly electronegative, affects the acidity of the phenolic proton and the electron density of the aromatic ring. The ethyl group, being an alkyl substituent, increases the lipophilicity of the molecule.
Rationale for Dedicated Academic Inquiry into this compound
The specific attributes of this compound warrant dedicated scientific investigation due to its potential in both fundamental and applied research.
There is a growing body of research focused on fluorophenol derivatives due to their diverse applications. mdpi.comscilit.com For instance, some fluorinated phenol derivatives are being investigated as potential antifungal agents and as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. mdpi.comscilit.comfrontiersin.org The biological activity of these compounds is often dependent on the specific substitution pattern of the fluorine and other functional groups on the phenolic ring. nih.govfrontiersin.org Research into compounds like 4-bromo-5-ethyl-2-fluorophenol (B1374807) and 5-sec-butyl-2-fluorophenol (B13802887) highlights the interest in understanding how different substituents on the fluorophenol scaffold influence their chemical and biological properties.
The study of reactions involving this compound and related compounds can provide valuable insights into reaction mechanisms. For example, understanding the hydro-defluorination of fluorophenols is crucial for developing effective remediation technologies for fluorinated organic compounds. acs.org Furthermore, investigating the enzymatic defluorination of fluorophenols can shed light on the mechanisms by which microorganisms can break the strong carbon-fluorine bond, a process that is of significant environmental interest. researchgate.netacs.org The unique electronic and steric properties of this compound make it an interesting substrate for studying a variety of organic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation of the phenolic group.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 891843-05-3 | nih.govbiosynth.com |
| Molecular Formula | C8H9FO | nih.govbiosynth.com |
| Molecular Weight | 140.15 g/mol | nih.govbiosynth.com |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 140.063743068 Da | nih.gov |
| Monoisotopic Mass | 140.063743068 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-05-3 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 5 Ethyl 2 Fluorophenol
Retrosynthetic Analysis of 5-Ethyl-2-fluorophenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. ub.edu For this compound, the analysis identifies the primary carbon-carbon and carbon-fluorine bonds on the aromatic ring as key disconnection points.
Identification of Key Disconnection Points and Precursors
The most logical disconnections for this compound involve severing the bond between the ethyl group and the phenolic ring, and the bond between the fluorine atom and the ring. This leads to two primary retrosynthetic pathways:
Pathway A: Friedel-Crafts Alkylation Approach: This pathway involves disconnecting the ethyl group. The synthons generated are a 4-ethylphenyl cation and a 2-fluorophenol (B130384) anion. This suggests that a primary precursor for this route is 2-fluorophenol , which would undergo an ethylation reaction.
Pathway B: Electrophilic/Nucleophilic Fluorination Approach: This pathway disconnects the C-F bond. This points to 4-ethylphenol (B45693) as the key precursor, which would require a fluorination step.
A third, less direct but viable pathway, could involve the manipulation of functional groups on a pre-existing substituted benzene (B151609) ring. For instance, a precursor like 5-fluoro-2-nitroaniline could be converted to the target molecule through diazotization to replace the amino group with a hydroxyl group, followed by reduction of the nitro group and subsequent conversion to an ethyl group. google.com
These disconnections lead to a set of potential starting materials, including 2-fluorophenol, 4-ethylphenol, and various other substituted aromatics, which are generally commercially available.
Classical and Modern Synthetic Routes to this compound
Building on the retrosynthetic analysis, several synthetic strategies can be devised. These range from classical electrophilic aromatic substitution reactions to more modern catalyzed approaches.
Alkylation and Fluorination Strategies for Phenolic Ring Systems
Alkylation Route: A common and classical method for introducing alkyl groups to a phenolic ring is the Friedel-Crafts alkylation. In this approach, 2-fluorophenol can be reacted with an ethylating agent, such as ethyl chloride or ethyl bromide, in the presence of a Lewis acid catalyst. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. In 2-fluorophenol, the para position relative to the hydroxyl group is the most sterically accessible and electronically favorable site for the incoming ethyl group, leading to the desired 5-ethyl substitution pattern.
Fluorination Route: Synthesizing this compound from 4-ethylphenol requires the introduction of a fluorine atom at the C2 position. Direct electrophilic fluorination of phenols can be challenging due to the high reactivity of the ring and the powerful nature of fluorinating agents. However, reagents like Selectfluor (F-TEDA-BF4) have been developed for this purpose. cas.cn The hydroxyl group in 4-ethylphenol strongly directs the incoming electrophile to the ortho position (C2), making regioselective fluorination feasible.
An alternative classical route involves a Sandmeyer-type reaction. This multi-step sequence could begin with the nitration of 4-ethylphenol to yield 4-ethyl-2-nitrophenol. The nitro group can then be reduced to an amine, forming 2-amino-4-ethylphenol. Subsequent diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a fluoride (B91410) source (Balz-Schiemann reaction or variations), would yield the final product. google.com
Stereoselective and Regioselective Synthesis Approaches
For the synthesis of this compound, an achiral molecule, stereoselectivity is not a concern. However, regioselectivity —the control of substituent placement—is critical. scholaris.caresearchgate.net
The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents already present on the aromatic ring.
In the alkylation of 2-fluorophenol , both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directors. The hydroxyl group is a much stronger activating group than fluorine is a deactivator. Therefore, the substitution is primarily controlled by the -OH group, directing the incoming ethyl group to the position para to it (C5), which is vacant and sterically favored.
In the fluorination of 4-ethylphenol , the powerful ortho, para-directing ability of the hydroxyl group ensures that fluorination occurs preferentially at the C2 or C6 positions, which are ortho to it.
These inherent electronic and steric properties of the precursors provide strong regiochemical control, often leading to high yields of the desired isomer without the need for complex protecting group strategies.
Catalyst Systems and Reaction Conditions for Target Specificity
The choice of catalyst and reaction conditions is paramount for maximizing yield and purity. chemscene.com Different synthetic steps require distinct catalytic systems.
For the Friedel-Crafts alkylation of 2-fluorophenol , traditional Lewis acid catalysts are employed. The conditions must be carefully controlled to prevent side reactions like polyalkylation or rearrangement.
| Reaction Step | Catalyst | Reagents | Typical Solvent | Temperature (°C) |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃, or H₃PO₄ | Ethyl chloride, Ethanol | Carbon disulfide, Nitrobenzene | 0 - 50 |
| Electrophilic Fluorination | N/A (Reagent-based) | Selectfluor (F-TEDA-BF₄) | Acetonitrile (B52724), Dichloromethane | Room Temperature |
| Nitration | H₂SO₄ | HNO₃ | Acetic Acid | 0 - 20 |
| Diazotization/Fluorination | N/A | NaNO₂, HBF₄ | Water, Acid | 0 - 10 |
Novel Synthetic Methodologies
While classical methods are effective, modern synthetic chemistry offers more advanced and potentially more efficient routes.
Transition metal-catalyzed cross-coupling reactions represent a powerful tool. chemscene.com For instance, a precursor such as 5-bromo-2-fluorophenol (B123259) could undergo a Suzuki or Negishi coupling with an organozinc or organoboron ethylating agent in the presence of a palladium catalyst to form the C-C bond. This approach offers mild reaction conditions and high functional group tolerance.
Another area of innovation lies in late-stage C-H activation. Directed C-H functionalization could potentially be used to install the ethyl or fluoro group with high regioselectivity, bypassing the need for pre-functionalized starting materials. For example, a directing group could be temporarily installed on the phenol (B47542) to guide a palladium catalyst to functionalize the C5-H bond with an ethyl group. cas.cn
Furthermore, developments in flow chemistry could allow for the safer and more efficient synthesis of this compound, particularly for steps involving hazardous reagents or exothermic reactions, such as nitration or fluorination.
Flow Chemistry Applications in the Synthesis of this compound Derivatives
Continuous flow chemistry has emerged as a powerful technology, transitioning chemical synthesis from traditional batch processes to more efficient and scalable continuous operations. beilstein-journals.org This approach offers significant advantages, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput production.
In the context of phenolic compounds, flow chemistry has been successfully applied to the synthesis of various derivatives. For instance, the industrial production of related halogenated phenols, such as 4-Bromo-5-ethyl-2-fluorophenol (B1374807) and 5-sec-Butyl-2-fluorophenol (B13802887), can be significantly enhanced by using continuous flow reactors to optimize reaction conditions and improve yields.
A key application is the synthesis of epoxide derivatives, which are valuable intermediates. McCluskey and co-workers demonstrated a flow synthesis of epoxy ethers by reacting various phenols with epichlorohydrin. mdpi.com The process involved pumping a solution of the phenol through a packed-bed column and then mixing it with the epoxide in heated reactor coils. mdpi.com This methodology could be adapted for this compound to produce its corresponding epoxy ether, a precursor for a library of β-aminophenol derivatives through subsequent amine-mediated ring-opening in a continuous flow setup. mdpi.com
Table 1: Flow Chemistry Parameters for Synthesis of Phenolic Derivatives
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Reactor Type | Packed-bed column; Perfluoroalkoxy (PFA) tubing coils | Synthesis of epoxy ethers from phenols and epichlorohydrin | mdpi.com |
| Catalyst/Reagent | Cesium Carbonate (Cs₂CO₃) on acid-washed sand | Avoidance of diol by-product formation | mdpi.com |
| Temperature | 105 °C | To facilitate the reaction between phenol and epoxide | mdpi.com |
| Residence Time | 20 minutes | To ensure complete reaction | mdpi.com |
| Outcome | Production of epoxy derivatives with yields from 22-89% | Synthesis of a library of biologically relevant molecules | mdpi.com |
The use of flow systems allows for precise control over reaction parameters, leading to higher selectivity and yield, making it a promising strategy for the large-scale and efficient synthesis of this compound derivatives.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a foundational philosophy in modern chemical synthesis, aiming to design processes that minimize environmental impact by reducing waste and avoiding hazardous substances. solubilityofthings.comcas.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.orgresearchgate.net
The application of these principles is particularly relevant in fluorine chemistry, which often involves energy-intensive and wasteful processes. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied to create more sustainable methods.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org For instance, developing catalytic methods for the alkylation or fluorination steps in the synthesis of this compound would be a significant green advancement. Enzymatic catalysis, using enzymes like ω-transaminases, represents a highly selective and environmentally benign approach for synthesizing derivatives such as 5-(2-aminoethyl)-2-fluorophenol (B13959303) from a ketone precursor. solubilityofthings.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional multi-step syntheses often have low atom economy. Designing synthetic pathways that reduce the number of steps and protective group manipulations can significantly improve efficiency.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. researchgate.net
Energy Efficiency: Conducting syntheses at ambient temperature and pressure can significantly reduce energy requirements. solubilityofthings.com Microwave-assisted synthesis, often associated with fluorous technologies, can be an energy-efficient alternative to conventional heating. rsc.org
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| 1. Prevention | Optimize reactions to minimize by-products. | Reduced waste treatment costs. | acs.org |
| 2. Atom Economy | Design addition reactions rather than substitution. | Maximizes reactant incorporation into the final product. | acs.org |
| 6. Design for Energy Efficiency | Utilize microwave synthesis or ambient temperature reactions. | Reduced energy consumption and costs. | solubilityofthings.comrsc.org |
| 8. Reduce Derivatives | Avoid unnecessary use of protecting groups. | Simplifies synthesis, reduces steps and waste. | solubilityofthings.com |
| 9. Catalysis | Employ selective catalysts (e.g., enzymes, metal catalysts). | Increased reaction rates, reduced waste, high selectivity. | solubilityofthings.comacs.org |
| 10. Design for Degradation | Design derivatives that degrade after use. | Reduced environmental persistence and risk. | acs.org |
By integrating these principles, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible. cas.org
Isolation and Purification Techniques for High Purity this compound
Achieving high purity is essential for the end-use of this compound, particularly in pharmaceutical applications where even trace impurities can have significant effects. longdom.org The purification process often involves a combination of techniques to remove unreacted starting materials, by-products, and regioisomers. longdom.orggoogleapis.com
Chromatographic Separations
Chromatography is a powerful and versatile technique for the separation and purification of organic compounds based on the differential partitioning of components between a stationary phase and a mobile phase. pw.live
Flash and Column Chromatography: This is a common method for purifying reaction mixtures in the laboratory. For phenolic compounds, silica (B1680970) gel is a frequently used stationary phase. rsc.orgchemicalbook.com For example, derivatives of this compound have been purified using flash column chromatography with an eluting system of petroleum ether and ethyl acetate (B1210297). googleapis.commdpi.com The crude product is loaded onto a column of silica gel, and a solvent system is passed through to elute the components at different rates, allowing for their separation. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is widely used for both analytical and preparative separations. longdom.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), is suitable for separating phenols and their derivatives. sielc.comresearchgate.net The addition of ionic liquids as mobile phase additives has been shown to improve the resolution in the separation of some chlorophenols. oup.com
Gas Chromatography (GC): GC is particularly useful for separating volatile compounds and detecting regioisomeric impurities, which can be a significant challenge in the synthesis of substituted phenols. longdom.org
Table 3: Chromatographic Methods for Purifying Fluorophenol Derivatives
| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Petroleum Ether: Ethyl Acetate | Purification of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives. | mdpi.com |
| Preparative TLC | Silica Gel 60 F₂₅₄ | Hexanes: Ethyl Acetate | Isolation of alkylated fluorophenols. | rsc.org |
| Reversed-Phase HPLC | Hypersil BDS C18 | Acetonitrile/Water Gradient | Analysis of derivatized phenols. | researchgate.net |
| Gas Chromatography | - | - | Detection and quantification of regioisomer impurities of fluorophenols. | longdom.org |
Recrystallization and Distillation Optimization
Recrystallization and distillation are classic, yet highly effective, purification techniques for solids and liquids, respectively. pw.livesciencemadness.org
Recrystallization: This technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For phenolic compounds, solvents like methanol/water or ethyl acetate can be effective. du.ac.in The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals, which are then collected by filtration. du.ac.in
Distillation: Distillation separates liquids based on differences in their boiling points. pw.live For high-boiling-point compounds like this compound, which may be prone to decomposition at atmospheric pressure, vacuum distillation is the preferred method. pw.live By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that prevents thermal degradation. This method is effective for separating the target liquid from non-volatile impurities or liquids with significantly different boiling points. pw.livegoogle.com The efficiency of industrial-scale production of related compounds has been enhanced through the use of advanced distillation and crystallization techniques.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 5-Ethyl-2-fluorophenol, distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton are observed.
The ethyl group exhibits a characteristic pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| OH | Variable | br s | - | 1H |
| Aromatic H | 6.7 - 7.1 | m | - | 3H |
| CH₂ (Ethyl) | ~2.5 - 2.7 | q | ~7.6 | 2H |
| CH₃ (Ethyl) | ~1.1 - 1.3 | t | ~7.6 | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. "br s" denotes a broad singlet, "m" a multiplet, "q" a quartet, and "t" a triplet.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon attached to the fluorine atom (C-2) shows a large coupling constant (¹JCF), which is characteristic of a direct carbon-fluorine bond. The chemical shifts of the aromatic carbons are influenced by the hydroxyl, fluoro, and ethyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-OH) | ~145 - 155 (d, JCF ≈ 10-15 Hz) |
| C-2 (C-F) | ~150 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-3 | ~115 - 125 (d, JCF ≈ 20-25 Hz) |
| C-4 | ~115 - 125 |
| C-5 (C-Ethyl) | ~135 - 145 |
| C-6 | ~110 - 120 |
| CH₂ (Ethyl) | ~25 - 35 |
| CH₃ (Ethyl) | ~10 - 20 |
Note: These are approximate chemical shift ranges. "d" denotes a doublet.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. For aromatic fluorine compounds, chemical shifts typically appear in the range of -110 to -130 ppm.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. epfl.ch It would confirm the connectivity within the ethyl group (CH₂ to CH₃) and among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. epfl.ch This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. epfl.ch It is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule, such as linking the ethyl group to the correct position on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net
¹⁹F NMR Spectroscopic Investigations of Fluorine Electronic Environment
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, such as FT-IR, provide a molecular "fingerprint" by detecting the vibrations of chemical bonds.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.
C-F Stretch: The C-F bond gives a strong absorption in the 1100-1250 cm⁻¹ range.
C-O Stretch: The phenolic C-O stretching vibration is usually observed around 1200-1260 cm⁻¹.
Table 3: FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Phenol) | Stretching | 1200 - 1260 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
Fourier Transform Raman (FT-Raman) spectroscopy serves as a powerful technique that is complementary to FT-IR spectroscopy for probing the vibrational modes of a molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering relies on a change in the polarizability of the molecule's electron cloud. For this compound, FT-Raman spectroscopy is particularly effective for observing vibrations of the carbon skeleton and other symmetric non-polar bonds, which often produce weak signals in an IR spectrum. uliege.be
The FT-Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups. The aromatic C-C stretching vibrations of the benzene (B151609) ring typically appear as strong bands in the 1570–1700 cm⁻¹ region. uliege.be The C-H stretching vibrations of the ethyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ range. researchgate.net Other significant vibrations include the C-F stretch, C-O stretch, and the O-H bend, which provide a complete vibrational fingerprint of the molecule. The analysis of these modes, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net
Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies for similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| C=C Aromatic Ring Stretch | 1570 - 1700 | Strong |
| C-O Stretch | 1200 - 1300 | Medium |
| C-F Stretch | 1000 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides unequivocal confirmation of its molecular mass and offers insights into its chemical structure through the analysis of fragmentation patterns. kent.ac.ukchemicalbook.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of phenolic compounds. ufmg.brepa.gov
High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, which allows for the determination of a compound's elemental formula. nih.gov For this compound, with a molecular formula of C₈H₉FO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. epa.gov The theoretically calculated monoisotopic mass for this compound is 140.063743068 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental formula C₈H₉FO. nih.gov
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉FO | PubChem |
| Average Molecular Weight | 140.15 g/mol | PubChem nih.gov |
Tandem Mass Spectrometry (MS/MS) extends the capabilities of a single-stage mass analysis by enabling the fragmentation of a selected precursor ion and the analysis of its resulting product ions. epa.gov This process provides detailed structural information about the precursor ion. For this compound (m/z 140.06), a typical MS/MS experiment would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
The resulting fragmentation pattern is predictable based on the structure of the molecule. A primary and highly probable fragmentation pathway would be the loss of the ethyl group (•C₂H₅, 29 Da) via benzylic cleavage, leading to a prominent fragment ion at m/z 111. Another potential fragmentation could involve the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the phenolic structure. The specific fragmentation pathways and the relative intensities of the product ions serve as a structural signature, allowing for the differentiation between isomers. nih.gov
Table 3: Predicted MS/MS Fragmentation of this compound This table is predictive and based on common fragmentation pathways.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
|---|---|---|
| 140.06 | Loss of •C₂H₅ | 111.04 |
| 140.06 | Loss of CO | 112.07 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron to a higher energy orbital. msu.edu This technique is used to identify the presence of chromophores—the parts of a molecule responsible for its color and light absorption. msu.edu
Table 4: Predicted UV-Vis Absorption for this compound This table is predictive and based on the typical absorption of substituted phenols.
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~210 | Substituted Benzene Ring |
X-Ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. wustl.edu This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. kent.ac.uk For this compound, a successful single-crystal XRD analysis would provide the exact spatial arrangement of the ethyl, fluoro, and hydroxyl groups relative to the phenyl ring. This information is invaluable for understanding steric effects and the molecule's preferred conformation, which can influence its physical and chemical properties. benthamopen.com
Beyond the structure of a single molecule, XRD also reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. acs.org This packing is governed by a variety of intermolecular interactions. researchgate.net In the case of this compound, the primary intermolecular force would be hydrogen bonding, where the hydroxyl group (-OH) acts as a hydrogen bond donor, likely interacting with the oxygen or fluorine atom of a neighboring molecule. acs.orgacs.org
The presence of the fluorine atom also introduces the possibility of weaker C-H···F hydrogen bonds. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal structure. Understanding these interactions is crucial as they dictate the material's bulk properties and can even influence reaction pathways in the solid state. chemrxiv.org
Mechanistic Investigations of 5 Ethyl 2 Fluorophenol Reactivity
Electrophilic Aromatic Substitution Reactions of 5-Ethyl-2-fluorophenol
Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring, which is enhanced by the electron-donating hydroxyl group. byjus.com The hydroxyl group is a powerful activating group that stabilizes the intermediate arenium ion via resonance and directs incoming electrophiles to the ortho and para positions. byjus.com
In this compound, the directing effects of the substituents determine the position of electrophilic attack.
Hydroxyl Group (-OH): As the strongest activating group, it directs incoming electrophiles primarily to the positions ortho (C6) and para (C4) to itself. The C2 position is already substituted with fluorine.
Ethyl Group (-C₂H₅): This is a weakly activating group that also directs ortho and para. Its influence reinforces the activation of the C4 and C6 positions.
The combined electronic effects overwhelmingly favor electrophilic substitution at the C4 (para to -OH) and C6 (ortho to -OH) positions. Steric hindrance from the adjacent ethyl group at C5 might slightly reduce the reactivity of the C6 position compared to the C4 position.
The regioselectivity described above is evident in common electrophilic aromatic substitution reactions.
Halogenation: Due to the highly activated nature of the phenolic ring, halogenation can often proceed without a Lewis acid catalyst. byjus.com The bromination of this compound, for instance, occurs selectively at the C4 position, which is para to the strongly activating hydroxyl group and less sterically hindered, to yield 4-bromo-5-ethyl-2-fluorophenol (B1374807).
Nitration: The nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, treatment with nitrating agents is expected to produce primarily 5-Ethyl-2-fluoro-4-nitrophenol, with 5-Ethyl-2-fluoro-6-nitrophenol as a potential minor product. This is analogous to the nitration of similar substituted phenols.
Sulfonation: Sulfonation of phenols introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is reversible. minia.edu.eg In related fluorophenols, sulfonation has been shown to yield a mixture of products, with the para-sulfonic acid derivative being the major product under certain conditions. researchgate.net For this compound, sulfonation would likely yield 5-ethyl-2-fluoro-4-hydroxybenzenesulfonic acid as the main product.
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ in a non-polar solvent (e.g., acetic acid) | 4-Bromo-5-ethyl-2-fluorophenol | |
| Nitration (Predicted) | Dilute HNO₃ | 5-Ethyl-2-fluoro-4-nitrophenol | byjus.com |
| Sulfonation (Predicted) | Concentrated H₂SO₄ | 5-Ethyl-2-fluoro-4-hydroxybenzenesulfonic acid | researchgate.net |
Regioselectivity and Electronic Effects of Fluorine and Ethyl Substituents
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are made sufficiently electron-poor by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this intermediate is key to the reaction.
The fluorine atom in this compound influences SNAr reactivity in two opposing ways:
Activation: As the most electronegative halogen, fluorine strongly withdraws electron density from the aromatic ring via the inductive effect. This helps to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack. chemistrysteps.com
Leaving Group Ability: The carbon-fluorine bond is very strong, making fluoride (B91410) a poor leaving group compared to other halides like chloride or bromide.
However, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the leaving group. masterorganicchemistry.com Consequently, aryl fluorides can be more reactive in SNAr reactions than other aryl halides, despite the poor leaving group ability of fluoride. masterorganicchemistry.comchemistrysteps.com In analogous compounds like 5-sec-butyl-2-fluorophenol (B13802887), the fluorine atom can be displaced by strong nucleophiles such as hydroxide (B78521) or alkoxides under basic conditions. This suggests that this compound could similarly react with potent nucleophiles to replace the fluorine atom.
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To be used in these reactions, this compound is typically first halogenated (e.g., brominated at the C4 position) to provide a suitable handle for oxidative addition to the palladium catalyst. googleapis.com
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl compounds. mdpi.com The derivative, 4-Bromo-5-ethyl-2-fluorophenol, has been successfully used in Suzuki-Miyaura coupling reactions to create more complex molecular architectures. googleapis.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It provides a reliable method for the synthesis of substituted alkynes. The bromo-derivative of this compound is a suitable substrate for this transformation, allowing for the introduction of alkyne-containing moieties.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction offers a pathway to introduce vinyl groups or more complex unsaturated side chains onto the phenolic scaffold. Studies on structurally similar bromo-fluorophenoxy derivatives have demonstrated successful intramolecular Heck reactions, highlighting the utility of this method for building complex ring systems. acs.org
| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-5-ethyl-2-fluorophenol | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compound | googleapis.com |
| Sonogashira | 4-Bromo-5-ethyl-2-fluorophenol | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | (General methodology) |
| Heck | 4-Bromo-5-ethyl-2-fluorophenol | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene | researchgate.netacs.org |
Ligand and Catalyst Optimization for Selective Coupling
The selective functionalization of this compound through cross-coupling reactions is highly dependent on the careful optimization of ligands and catalysts. Transition-metal catalysis, particularly with palladium, is a cornerstone for these transformations. The choice of ligand is critical in tuning the reactivity and selectivity of the metal catalyst. beilstein-journals.orgchemrxiv.orgnih.gov
For instance, in Suzuki-Miyaura cross-coupling reactions, where an aryl group is coupled to another, the use of specific phosphine-based ligands can significantly influence the outcome. acs.orgwhiterose.ac.uk The steric and electronic properties of the ligand dictate the coordination environment around the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle. libretexts.org Varying the ligand can even switch the site of arylation in dihalogenated substrates. acs.orgwhiterose.ac.uk
In the context of this compound, the fluorine atom and the hydroxyl group present unique challenges and opportunities for selective coupling. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. Ligand optimization aims to find a balance that allows for efficient activation of the C-F or C-H bonds for coupling while minimizing unwanted side reactions.
Table 1: Ligand and Catalyst Systems for Cross-Coupling Reactions
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene | Arylboronic acids |
| Buchwald-Hartwig | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Dioxane | Amines |
| Stille | Pd(OAc)₂ | DABCO | - | - | Organostannanes |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Triphenylphosphine | Et₃N | THF | Terminal alkynes |
This table presents common catalyst systems for various cross-coupling reactions, which can be adapted and optimized for substrates like this compound. The specific conditions would require experimental validation.
Research into catalyst systems often involves high-throughput screening to evaluate a wide range of ligands and reaction conditions. chemrxiv.org This approach allows for the rapid identification of optimal catalysts for a specific transformation, such as the selective coupling of this compound. For example, palladacycle precatalysts have been shown to be effective in Suzuki-Miyaura reactions at low catalyst loadings. acs.orgwhiterose.ac.uk The development of robust and broadly applicable catalyst systems is crucial for the efficient synthesis of complex molecules derived from this compound. sigmaaldrich.com
Oxidation and Reduction Pathways of this compound
The chemical reactivity of this compound is characterized by its susceptibility to both oxidation and reduction, leading to a variety of molecular transformations.
Formation of Quinone Derivatives
The phenolic hydroxyl group of this compound makes the molecule prone to oxidation, which can lead to the formation of quinone derivatives. openstax.org This transformation involves the conversion of the hydroxyl group into a carbonyl group, resulting in a conjugated diketone structure. openstax.org The oxidation of phenols to quinones can be achieved using various oxidizing agents. scispace.com
The electrochemical oxidation of substituted phenols has been studied to understand the reaction mechanisms. ucl.ac.uk The oxidation potential of phenols is influenced by the nature and position of the substituents on the aromatic ring. a-z.lu For p-substituted phenols, the direct electrochemical oxidation is more difficult for those with electron-withdrawing groups. acs.orgnih.gov The oxidation process often proceeds through the formation of a phenoxy radical, which can then undergo further reactions to form quinones or polymeric products. ucl.ac.uk In some cases, the oxidation of phenols can lead to the formation of hydroquinones as intermediates, which are subsequently oxidized to quinones. openstax.org
Table 2: Common Oxidizing Agents for Phenol (B47542) to Quinone Conversion
| Oxidizing Agent | Reaction Conditions |
| Sodium dichromate (Na₂Cr₂O₇) | Acidic conditions |
| Fremy's salt ((KSO₃)₂NO) | Mild conditions |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724)/water |
| Sodium perborate (B1237305) (SPB) | Acetic acid or on a solid support |
| Oxygen/Salcomine | - |
This table lists several common reagents used for the oxidation of phenols. The specific choice of reagent and conditions would depend on the substrate and desired product.
The presence of the ethyl and fluoro substituents on the aromatic ring of this compound will influence the regioselectivity and ease of oxidation. The electron-withdrawing fluorine atom may affect the electron density of the aromatic ring and the reactivity of the hydroxyl group.
Hydrogenation of the Aromatic Ring
The aromatic ring of this compound can be reduced through catalytic hydrogenation. This process typically requires more forcing conditions, such as high pressure and/or the use of specific catalysts, compared to the hydrogenation of a simple alkene. libretexts.orglumenlearning.com The hydrogenation of an aromatic ring converts it into a cyclohexane (B81311) ring. libretexts.org
Catalysts commonly used for the hydrogenation of aromatic compounds include platinum, palladium, and rhodium on a carbon support. libretexts.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, it is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.org
In the case of this compound, hydrogenation of the aromatic ring would yield 5-ethyl-2-fluorocyclohexanol. The hydrogenation of substituted phenols can sometimes lead to the formation of carbonyl products through the tautomerization of enol intermediates. lumenlearning.com The hydrodefluorination of fluorophenols is also a possible reaction pathway, where the C-F bond is cleaved and replaced with a C-H bond. chinesechemsoc.org
Table 3: Catalysts for Aromatic Ring Hydrogenation
| Catalyst | Support | Typical Conditions |
| Platinum | Carbon (Pt/C) | High pressure H₂, elevated temperature |
| Rhodium | Carbon (Rh/C) | High pressure H₂, elevated temperature |
| Ruthenium | Alumina (Ru/Al₂O₃) | High pressure H₂, elevated temperature |
| Palladium | Carbon (Pd/C) | Can be used, sometimes requires harsher conditions |
This table provides examples of catalysts used for the hydrogenation of aromatic rings. The effectiveness of each catalyst can vary depending on the specific substrate and desired outcome.
The development of efficient and selective catalysts for the hydrogenation of fluorinated aromatic compounds is an active area of research, driven by the need for environmentally benign methods for the degradation of these compounds. chinesechemsoc.org
Mechanistic Studies of Hydrogen Bonding and Halogen Bonding Interactions
The presence of both a hydroxyl group and a fluorine atom on the same aromatic ring in this compound gives rise to interesting non-covalent interactions, namely hydrogen bonding and halogen bonding. These interactions can occur both within the same molecule (intramolecular) and between different molecules (intermolecular).
Intermolecular and Intramolecular Interactions
Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the fluorine atom and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. nih.gov This allows for the formation of both intermolecular and intramolecular hydrogen bonds.
An intramolecular hydrogen bond can potentially form between the hydroxyl hydrogen and the adjacent fluorine atom. researchgate.net However, studies on 2-fluorophenol (B130384) have shown that this intramolecular hydrogen bond is weak. rsc.orgacs.org The strength of such an interaction is influenced by the geometry of the molecule and the electron-donating or -withdrawing nature of other substituents on the ring. acs.org Theoretical and spectroscopic investigations have been employed to determine the presence and strength of intramolecular hydrogen bonds in halophenols. rsc.org
Intermolecular hydrogen bonding plays a significant role in the physical properties and condensed-phase behavior of this compound. The hydroxyl groups of neighboring molecules can form strong hydrogen bonds, leading to the formation of dimers or larger aggregates.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org The fluorine atom in this compound, being the most electronegative element, is generally a poor halogen bond donor. However, the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, explains the ability of heavier halogens to participate in halogen bonding. acs.org While less common for fluorine, the possibility of weak halogen bonding interactions cannot be entirely dismissed, especially in specific molecular environments. nih.gov
Table 4: Comparison of Intramolecular Interactions in 2-Substituted Phenols
| 2-Substituent | Intramolecular H-Bond Strength |
| -F | Weak |
| -Cl | Weak |
| -Br | Weak |
| -OCH₃ | Stronger |
This table provides a qualitative comparison of the intramolecular hydrogen bond strength in different 2-substituted phenols based on literature data for related compounds. acs.org
Computational Chemistry and Theoretical Studies of 5 Ethyl 2 Fluorophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic properties of chemical systems. worldscientific.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. worldscientific.com This approach is widely used to predict various molecular properties, including geometry, reaction energies, and spectroscopic parameters. worldscientific.comfrontiersin.org
Optimized Molecular Geometries and Conformational Analysis
Computational methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to perform geometry optimization. researchgate.net These calculations identify the lowest energy conformation by exploring the potential energy surface. For similar phenolic compounds, studies have shown that the planarity of the aromatic ring is largely maintained, with slight out-of-plane deviations of the substituent atoms. The bond lengths and angles are also predicted, for example, the C-O bond of the hydroxyl group and the C-F bond, which are typically in the range of 1.36 Å and 1.35 Å, respectively, for analogous fluorinated phenols. The orientation of the ethyl group relative to the phenyl ring is a key conformational feature.
Table 1: Selected Optimized Geometrical Parameters for a Phenolic Compound Analogous to 5-Ethyl-2-fluorophenol (Theoretical)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-OH | ~1.36 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-C-O | ~120° |
| Dihedral Angle | H-O-C-C | ~180° (anti-periplanar) or ~0° (syn-periplanar) |
Note: The values presented are typical for fluorophenol derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the electron-donating hydroxyl and ethyl groups and the electron-withdrawing fluorine atom will influence the energies of the frontier orbitals. rsc.org DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the molecule's reactivity profile. rsc.org
Table 2: Theoretical Frontier Molecular Orbital Energies for a Representative Phenolic Compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | -Y.YY |
| HOMO-LUMO Gap (ΔE) | Z.ZZ |
Note: The letters X, Y, and Z are placeholders for theoretical energy values that would be obtained from specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. libretexts.org Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. frontiersin.org
For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic attack. The aromatic ring will also display a nuanced distribution of charge due to the competing electronic effects of the substituents.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of a molecule at its optimized geometry, researchers can predict the frequencies at which it will absorb infrared radiation or scatter Raman light. beilstein-journals.org
DFT methods, such as B3LYP, are commonly used for these calculations. beilstein-journals.org The calculated frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and other systematic errors in the theoretical model. beilstein-journals.org A good correlation between the calculated and experimental spectra confirms the accuracy of the optimized geometry and provides a detailed understanding of the molecule's vibrational modes. beilstein-journals.org For this compound, characteristic vibrational frequencies would include the O-H stretch, C-F stretch, and various aromatic C-H and C-C stretching and bending modes. researchgate.net
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Phenolic Compounds
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3600-3700 (unscaled) | ~3200-3600 |
| Aromatic C-H Stretch | ~3000-3100 (unscaled) | ~3000-3100 |
| C-F Stretch | ~1100-1250 (unscaled) | ~1100-1250 |
Note: The presented frequency ranges are typical for phenolic compounds and are for illustrative purposes. researchgate.net
NMR Chemical Shift Predictions and Validation
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental parameters in structural elucidation. ncsu.edu Theoretical calculations of NMR parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT.
By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. rsc.org These theoretical predictions can then be compared with experimental NMR data to validate the proposed structure and to help in the assignment of complex spectra. rsc.org For this compound, predicting the chemical shifts of the aromatic protons and carbons, as well as those of the ethyl group, would be of particular interest. The fluorine atom's position significantly influences the chemical shifts of nearby nuclei. researchgate.net
Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties. nih.gov These descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be correlated with the biological activity or toxicity of a series of compounds through Quantitative Structure-Activity Relationship (QSAR) models. ucsb.edu
QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of compounds and their biological activities. By calculating a range of quantum chemical descriptors for this compound and related molecules, it is possible to develop QSAR models that could predict their activity in various biological systems. This approach is valuable in drug discovery and toxicology for screening compounds and prioritizing them for further experimental testing. nih.gov
Prediction of Biological Activity and Pharmacokinetic Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. ethernet.edu.etuq.edu.au For this compound, computational models are used to predict key physicochemical descriptors that are influential in its drug-likeness and potential for oral bioavailability. These predictions are often guided by frameworks such as Lipinski's Rule of Five. frontiersin.org
In silico analysis of this compound has yielded several key computed properties. Publicly available databases provide values for topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. chemscene.comnih.gov These parameters are critical for estimating a molecule's membrane permeability and solubility.
Table 1: Predicted Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Predicted Value | Significance in Pharmacokinetics | Source |
|---|---|---|---|
| Molecular Weight | 140.15 g/mol | Influences diffusion and transport across biological membranes. | nih.gov |
| XLogP3 | 2.5 | Measures lipophilicity, affecting solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | chemscene.comnih.gov |
| Hydrogen Bond Acceptors | 1 | Affects solubility and receptor binding potential. | chemscene.comnih.gov |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. | chemscene.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. researchgate.net By simulating the motions of atoms and molecules, MD provides a detailed view of conformational changes, solvent effects, and binding events. frontiersin.org For this compound, MD simulations would allow researchers to understand its flexibility, how it interacts with water or other solvents, and its dynamic behavior when approaching a biological target like an enzyme or receptor. These simulations can reveal stable conformations and transient interactions that are not apparent from static models.
The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. weebly.comresearchgate.net Theoretical studies on the simpler compound 2-fluorophenol (B130384) have explored the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. These studies indicate that a stabilizing intramolecular OH···F hydrogen bond does not significantly dictate its conformational equilibrium. beilstein-journals.org This finding is crucial as it suggests that for this compound, the conformation is likely governed by other factors, such as steric interactions from the ethyl group and interactions with the solvent.
Computational methods can predict the solvation free energy, which helps explain solubility and stability in various media. For instance, the behavior of this compound in polar versus non-polar solvents would be different, affecting which conformations are most stable and how the molecule presents itself for interaction with biological macromolecules.
In Silico Docking Studies of this compound and Derivatives with Biological Targets
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen for potential drug candidates by predicting the binding mode and affinity of a small molecule to the active site of a target protein, such as an enzyme or receptor. mdpi.com Docking studies have been instrumental in exploring the therapeutic potential of derivatives of this compound.
The this compound moiety is a key structural component in certain enzyme inhibitors. Docking studies on its derivatives have provided detailed insights into their binding mechanisms.
Janus Kinase 2 (JAK2) Inhibitors : A derivative, 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol, has been identified as an inhibitor of JAK2, an enzyme implicated in inflammatory and myeloproliferative diseases. rcsb.orggoogle.com The crystal structure of this compound in complex with JAK2 (PDB ID: 7Q7L) reveals specific interactions within the enzyme's active site, and it exhibits a strong binding affinity with a reported IC50 value in the nanomolar range. rcsb.org
Aldose Reductase (ALR2) Inhibitors : In a study focused on developing ALR2 inhibitors for diabetic complications, derivatives such as 5-halogenated N-indolylsulfonyl-2-fluorophenols were synthesized and evaluated. mdpi.com Molecular docking of these compounds into the ALR2 active site showed that the 2-fluorophenol group plays a critical role in binding. Specific hydrophobic interactions with amino acid residues Thr113 and Phe115 were identified as being important for anchoring the ligand within the selectivity pocket of the enzyme. mdpi.com
Table 2: Examples of In Silico Docking Studies on this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Derivative Class | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| Quinazoline derivatives | Janus Kinase 2 (JAK2) | The this compound group is part of a potent inhibitor with high binding affinity (nanomolar IC50). | rcsb.org |
The fluorine atom in this compound is not merely an inert substituent; it can actively participate in significant ligand-protein interactions that enhance binding affinity. The inclusion of fluorine in drug candidates can lead to favorable interactions with protein backbones. acs.org Quantum chemical calculations and high-resolution crystal structures have shown that fluorine atoms can form favorable multipolar interactions with the carbonyl groups of the protein backbone, such as those of leucine (B10760876) and tryptophan residues. acs.orgnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-5-ethyl-2-fluorophenol (B1374807) |
| 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol |
| 5-(2-Aminoethyl)-2-fluorophenol (B13959303) |
| 5-Halogenated N-Indolylsulfonyl-2-fluorophenol |
| 2-fluorophenol |
| 4-nitrophenol |
Applications and Advanced Research Directions for 5 Ethyl 2 Fluorophenol
Medicinal Chemistry and Drug Discovery
The 5-Ethyl-2-fluorophenol framework serves as a versatile starting point for the synthesis of a wide range of pharmacologically active compounds. Researchers have leveraged its chemical properties to design novel molecules with potential applications in treating various diseases.
Design and Synthesis of Novel Pharmacologically Active Compounds
The synthesis of new chemical entities based on the this compound scaffold is a significant area of research. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. For instance, derivatives of this compound are being explored for their potential as anti-inflammatory agents and antioxidants. biosynth.com The ethyl group, on the other hand, can influence the compound's hydrophobicity, which is a critical factor for its absorption and distribution in the body.
One area of focus has been the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Research has shown that certain derivatives of this compound can effectively inhibit specific kinases, such as Janus kinases (JAKs), which are involved in inflammatory and immune responses.
Furthermore, the this compound moiety has been incorporated into more complex molecules, such as benzoxazine (B1645224) hybrids, to create novel antioxidant compounds. nih.gov These hybrids have shown promise in protecting cells from oxidative stress, a key factor in aging and various age-related diseases. nih.gov The synthesis of these compounds often involves multi-step reactions, starting with the functionalization of the this compound core. nih.gov
Table 1: Examples of Pharmacologically Active Compounds Derived from this compound and Related Structures
| Compound Class | Target/Activity | Research Focus |
|---|---|---|
| Benzoxazine Hybrids | Antioxidant | Counteracting cellular senescence and oxidative stress. nih.gov |
| Substituted Phenols | Kinase Inhibition (e.g., JAKs) | Development of anti-inflammatory and immunomodulatory agents. |
| Fluorinated Quinoline (B57606) Analogs | Antifungal | Synthesis of new antifungal agents for agricultural and medicinal use. nih.gov |
| Benzofuran Derivatives | Anti-inflammatory, Anticancer | Modulation of signaling pathways related to cell proliferation and inflammation. smolecule.comresearchgate.net |
Prodrug Design Strategies Utilizing this compound Scaffolds
Prodrug design is a strategy used to improve the delivery and efficacy of drugs. ijpcbs.comresearchgate.net This approach involves chemically modifying a drug to create an inactive form that is converted to the active drug within the body. ijpcbs.comresearchgate.net The this compound scaffold can be utilized in prodrug design to enhance properties such as solubility, stability, and targeted delivery. ijpcbs.comresearchgate.net
For example, the phenolic hydroxyl group of this compound can be masked with a promoiety that is cleaved by specific enzymes at the target site, thereby releasing the active drug. ijpcbs.comresearchgate.net This can help to reduce systemic side effects and increase the concentration of the drug where it is needed most. clinmedjournals.org The design of such prodrugs requires a careful consideration of the chemical linkage between the drug and the promoiety to ensure efficient release of the active compound. researchgate.net
Enzyme Inhibition Studies and Mechanism of Action Elucidation
A significant portion of research on this compound derivatives focuses on their ability to inhibit specific enzymes. smolecule.com Understanding the mechanism by which these compounds inhibit enzymes is crucial for the development of effective drugs.
For instance, studies on 4-Bromo-5-ethyl-2-fluorophenol (B1374807) have demonstrated its potent inhibitory effects on Janus kinase (JAK) enzymes, with specific IC50 values determined for different JAK isoforms. Molecular docking studies can be used to visualize how these compounds bind to the active site of the enzyme, providing insights into the key interactions that are responsible for their inhibitory activity. mdpi.com The fluorine atom and other substituents on the phenol (B47542) ring can play a critical role in enhancing the binding affinity and selectivity of the compound for its target enzyme.
Research has also investigated the role of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors, an enzyme implicated in diabetic complications. mdpi.com While the introduction of halogens in this specific case did not lead to increased potency, it highlights the ongoing efforts to optimize the structure of these compounds for better therapeutic outcomes. mdpi.com
Modulation of Biochemical Pathways
Derivatives of this compound can modulate various biochemical pathways within cells. scispace.com By interacting with specific molecular targets, such as enzymes and receptors, these compounds can influence signaling cascades that are involved in cell growth, inflammation, and other physiological processes. smolecule.com
For example, the antioxidant properties of some this compound derivatives can help to protect cells from damage caused by reactive oxygen species (ROS). biosynth.com This can have implications for the prevention and treatment of a wide range of diseases that are associated with oxidative stress. Furthermore, the ability of these compounds to inhibit kinases can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells.
Agrochemical Research and Development
The unique properties of fluorinated compounds have also made them valuable in the development of new agrochemicals. nih.gov The this compound scaffold has been investigated for its potential to yield new herbicides, fungicides, and insecticides.
Herbicidal, Fungicidal, and Insecticidal Activity of Derivatives
Research has shown that derivatives of this compound exhibit promising activity against a range of agricultural pests. For example, 5-fluoro-2-hydroxy butyrophenone, a related compound, has demonstrated potent antifungal activity against various plant pathogenic fungi, including Valsa mali and Coniella dipodiella. scispace.comresearchgate.net This compound also showed significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. scispace.com
The introduction of a fluorine atom into the structure of agrochemicals can often enhance their efficacy. scispace.com Derivatives of this compound have been synthesized and tested for their herbicidal properties, with some compounds showing strong activity in pre-emergence tests. tandfonline.com The mechanism of action of these herbicidal derivatives is often related to the inhibition of specific plant enzymes or disruption of essential biochemical pathways. mdpi.com
In the realm of fungicides, novel thioether derivatives containing a 1,2,4-triazole (B32235) moiety, synthesized from related starting materials, have shown moderate antifungal activity. mdpi.com Similarly, fluorinated quinoline analogs have been synthesized and have demonstrated good antifungal activity against a variety of phytopathogenic fungi. nih.govijsrch.com
Regarding insecticidal activity, certain aromatic compounds derived from related phenols have been shown to have juvenile hormone-like activity, which can disrupt the growth and development of insect pests. google.com Furthermore, derivatives of natural products like eugenol (B1671780) and thymol, which share some structural similarities with this compound, have been synthesized and shown to have significant larvicidal and ovicidal activities against pests such as Plutella xylostella. scielo.br Research into 3-arylisoxazoline-pyrazole-5-carboxamide derivatives has also indicated their potential as insecticides. sioc-journal.cn
Table 2: Agrochemical Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Activity | Target Organisms |
|---|---|---|
| 5-Fluoro-2-hydroxy butyrophenone | Antifungal, Herbicidal | Valsa mali, Coniella dipodiella, Lactuca sativa, Echinochloa crusgalli scispace.comresearchgate.net |
| Nitro-substituted Phenylphenols | Herbicidal | Various weeds (pre-emergence) tandfonline.com |
| Thioether derivatives with 1,2,4-triazole | Antifungal | Various fungi mdpi.com |
| Fluorinated Quinoline Analogs | Antifungal | Phytopathogenic fungi nih.gov |
| 3-Arylisoxazoline-pyrazole-5-carboxamides | Insecticidal | Mythimna separata, Aphis craccivora sioc-journal.cn |
Enhancing Efficacy and Environmental Stability in Formulations
While specific formulation recipes containing this compound are proprietary, its chemical properties suggest a role in enhancing the efficacy and stability of various products. The inclusion of a fluorine atom can increase the environmental stability of related compounds by making them less susceptible to microbial degradation. In more complex formulations, such as pesticides or pharmaceuticals, the quality and purity of intermediates like this compound are crucial. iaea.org Uncontrolled impurities can negatively affect the toxicological properties of the final product, while well-defined concentrations are necessary for proper application and to avoid misuse. iaea.org
The compound has demonstrated antioxidant properties, which can be beneficial in formulations to prevent degradation of the active ingredients. biosynth.com The phenolic group can participate in hydrogen bonding, while the fluorine substituent can enhance binding affinity to target molecules, potentially increasing the efficacy of a formulated product.
Materials Science and Polymer Chemistry
The molecular structure of this compound makes it a valuable building block in the synthesis of advanced materials.
This compound serves as a precursor or intermediate in the synthesis of more complex molecules and materials. chemicalbook.in Its structure is particularly relevant in the creation of specialty polymers. Phenolic compounds are key starting materials for polybenzoxazines, a class of high-performance polymers known for their excellent thermal stability, low flammability, and desirable mechanical properties. researchgate.net The incorporation of fluorine into these polymers can further enhance their characteristics, such as creating low dielectric constants and low surface energy, which are highly sought after in the microelectronics and aerospace industries. researchgate.net
Research into fluorine-containing benzoxazine monomers has shown they can lead to polymers with improved thermal properties. researchgate.net Furthermore, the compound's utility extends to being a building block for fine chemicals, photoelectric materials, and as an intermediate for pharmaceuticals. chemicalbook.in
Environmental Chemistry and Analysis
In the field of environmental science, this compound is studied for its behavior in ecosystems and utilized as a tool for analytical testing.
Surrogate compounds are essential tools in environmental and industrial hygiene testing. occserv.com They are substances with chemical and physical properties similar to a target analyte (often a more hazardous or potent compound) that are added to a sample in a known amount before analysis. occserv.comcamfilapc.com Their recovery is measured to assess the efficiency and accuracy of the analytical method for the actual compound of interest.
Fluorinated phenols are recognized for their use as surrogates. For instance, the parent compound, 2-fluorophenol (B130384), is used as a surrogate in U.S. Environmental Protection Agency (EPA) methods for analyzing semivolatile organic compounds. greyhoundchrom.comgcms.cz this compound is a suitable candidate for such applications due to several key characteristics:
Distinctive Structure : Its unique mass and retention time in chromatographic systems make it easily distinguishable from common environmental contaminants.
Detectability : It is readily detectable at low concentrations using standard analytical techniques like gas chromatography-mass spectrometry (GC/MS). registech.com
Mimicry of Behavior : Its properties can mimic the environmental behavior of other phenolic or fluorinated pollutants being studied. occserv.com
Surrogate testing is a validation process used to evaluate the performance of containment systems, such as those used in pharmaceutical manufacturing, by simulating the handling of a potent ingredient with a less toxic compound. camfilapc.comfabtechnologies.com
Table 1: Research Findings on this compound and Related Compounds
| Section | Research Area | Key Findings | Relevant Compounds | Citations |
|---|---|---|---|---|
| 6.2.2 | Formulations | The fluorine atom can increase stability against microbial degradation. Phenolic and fluorine groups can enhance binding affinity. | 5-sec-Butyl-2-fluorophenol (B13802887), 4-Bromo-5-ethyl-2-fluorophenol | |
| 6.3.1 | Materials Science | Serves as a precursor for fluorinated polybenzoxazines, which are high-performance polymers with enhanced thermal properties. | This compound | chemicalbook.inresearchgate.net |
| 6.4.1 | Environmental Analysis | The parent compound, 2-fluorophenol, is used as a surrogate in EPA analytical methods, establishing a precedent for its derivatives. | 2-Fluorophenol | greyhoundchrom.comgcms.cz |
| 6.4.2 | Biotransformation | Is a known metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine. It is metabolized by cytochrome P450 into aldehyde and then alcohol forms. | This compound | biosynth.com |
| 6.4.3 | Degradation Pathways | Biodegradation of the related 2-fluorophenol by specialized bacteria results in full degradation and fluoride (B91410) release. Photodegradation of similar chlorinated phenols proceeds via pathways like ether bond cleavage. | 2-Fluorophenol, Triclosan | nih.govacs.org |
The environmental fate of a chemical is determined by processes like biotransformation that dictate its persistence and potential impact. itrcweb.orgresearchgate.net this compound is itself a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine. biosynth.com
Further biotransformation of this compound has been rationalized through pharmacokinetic studies. biosynth.com The compound is metabolized in biological systems by the cytochrome P450 enzyme system, which initially transforms it into an aldehyde form. biosynth.com This intermediate is then subsequently oxidized by aldehyde oxidase to an alcohol form. biosynth.com These metabolic transformations are critical in determining how the compound is processed and eliminated.
The microbial breakdown of related fluorinated and chlorinated phenols is a key area of research. researchgate.netresearchgate.net The degradation of these recalcitrant compounds often involves specialized microorganisms. researchgate.net The key enzymes responsible for breaking down the aromatic ring in such compounds are typically oxygenases and dioxygenases. researchgate.net
Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Degradation can occur through both biological and abiotic processes, such as photodegradation.
A study on the degradation of the closely related compound 2-fluorophenol in a sequencing batch reactor found that it was not readily biodegradable by standard activated sludge. nih.gov However, after the introduction (bioaugmentation) of a specialized bacterial strain, complete degradation of 2-fluorophenol was achieved, accompanied by a stoichiometric release of the fluoride ion, indicating the complete breakdown of the molecule. nih.gov This suggests that under the right microbial conditions, this compound could also be fully mineralized.
Photodegradation, or breakdown by sunlight, is another significant environmental fate process for phenolic compounds. acs.org Studies on chlorinated analogues show that degradation can proceed via several pathways, including:
Ether Bond Cleavage : While this compound lacks an ether bond, this pathway is significant for related contaminants. acs.org
Dehalogenation : The removal of the fluorine atom (hydrodefluorination) is a possible pathway, analogous to the hydrodechlorination seen in other halogenated phenols. acs.org
By-product Formation : Photodegradation can lead to the formation of various by-products. For similar compounds, these can include other phenols and quinones. acs.orgwho.int
The specific by-products from this compound degradation would depend on the environmental conditions (pH, presence of other substances, light intensity).
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-dichlorophenol |
| 2-fluorophenol |
| 4-Bromo-5-ethyl-2-fluorophenol |
| 5-ethyl-2,4-dioxohexahydropyrimidine |
| This compound |
| 5-sec-Butyl-2-fluorophenol |
| Naproxen sodium |
| Polybenzoxazine |
Biotransformation and Environmental Fate Studies of this compound and its Metabolites
Chemical Biology and Biotechnological Applications
The unique structural characteristics of this compound, a fluorinated phenolic compound, position it as a valuable tool in chemical biology and various biotechnological applications. Its utility stems from the interplay of the hydroxyl and ethyl groups on the phenol ring, combined with the influential presence of the fluorine atom.
Halogenated phenols, including fluorinated variants like this compound, are investigated for their potential as probes in biochemical assays and for studying biological systems. The fluorine atom, in particular, can serve as a sensitive reporter group in nuclear magnetic resonance (NMR) spectroscopy, allowing for the monitoring of molecular interactions and environmental changes within a biological milieu.
The metabolism of this compound itself is a subject of study, with research indicating that it is a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine. biosynth.com Its metabolic pathway involves cytochrome P450 enzymes, which oxidize it to an aldehyde form, subsequently converted to an alcohol form by aldehyde oxidase. biosynth.com This metabolic susceptibility makes it a candidate for probing the activity of these key enzyme families, which are crucial in drug metabolism and detoxification. biosynth.comnih.gov
Furthermore, derivatives of fluorophenols are being explored as selective probes for specific biomolecules. For instance, a penta-fluorophenol based probe was developed for imaging cysteine in human glioblastoma cells, highlighting the potential of fluorinated phenols in creating tools for understanding cellular mechanisms. nih.gov While not directly about this compound, this research underscores the principle that the fluorophenol scaffold is a promising starting point for developing highly specific biological probes.
Research into related halogenated phenols has demonstrated their use in studying enzyme inhibition. The oxidation of halophenols can be catalyzed by artificial metalloenzymes, acting as miniaturized peroxidases. mdpi.com This suggests that this compound could be used as a substrate to probe the catalytic activity of both natural and engineered enzymes, particularly oxidoreductases. The enzymatic synthesis and degradation of fluorinated compounds are significant areas of research, with enzymes like cytochrome P450s, dehalogenases, and fluorinases playing key roles. nih.gov
The structural features of this compound—a hydroxyl group capable of hydrogen bonding, a lipophilic ethyl group, and an electron-withdrawing fluorine atom—make it an interesting fragment for studying and modulating protein-ligand interactions. The fluorine atom can participate in various non-covalent interactions, including dipole-dipole and halogen bonding, which can influence a molecule's binding affinity and specificity for a protein target. acs.org
Studies on similar molecules, such as 5-sec-Butyl-2-fluorophenol and 4-Bromo-5-ethyl-2-fluorophenol, highlight the importance of these interactions. The mechanism of action for these compounds is described as involving interactions with molecular targets like enzymes and receptors, where the halogen and hydroxyl groups play a direct role in binding. For example, derivatives of N-indolylsulfonyl-2-fluorophenol have been investigated as aldose reductase inhibitors, with molecular docking studies revealing how the fluorophenol moiety interacts with residues in the enzyme's active site. mdpi.com
The following table summarizes the key structural features of this compound and their potential roles in biological interactions.
| Feature | Type of Interaction | Potential Biological Role |
| Hydroxyl Group (-OH) | Hydrogen Bonding | Anchoring to protein active sites, modulating enzyme function. |
| Ethyl Group (-CH2CH3) | Hydrophobic Interactions | Enhancing binding affinity through interactions with nonpolar residues. |
| Fluorine Atom (-F) | Halogen Bonding, Dipole-Dipole | Increasing binding specificity and affinity, serving as an NMR probe. acs.org |
| Aromatic Ring | π-π Stacking | Interacting with aromatic amino acid residues in protein binding pockets. |
Probes for Biological Systems and Enzyme Activity
Emerging and Future Research Avenues
The confluence of advanced computational methods with chemical research is opening new frontiers for understanding and utilizing molecules like this compound.
For a compound like this compound, ML models can be trained to predict a wide array of properties. This includes fundamental characteristics like boiling point and vapor pressure, as well as complex biological activities such as enzyme inhibition, metabolic stability, and potential toxicity. nih.govscienceopen.comarxiv.org By inputting the molecular structure, represented in a machine-readable format, these models can provide rapid in silico estimations that would otherwise require time-consuming and costly laboratory experiments.
The development of ML frameworks for synthesis planning also presents an exciting future direction. researchgate.net AI tools can suggest potential synthetic routes for this compound and its derivatives, optimizing for factors like cost, yield, and environmental impact. scienceopen.comresearchgate.net This can accelerate the design-make-test-analyze cycle in chemical research.
Furthermore, the integration of AI with causal inference methods is beginning to provide deeper insights into the "why" behind structure-property relationships. osti.govnih.gov Instead of just correlating features with outcomes, these approaches aim to identify the specific molecular descriptors that causally influence a particular property. Applying this to this compound could elucidate precisely how the ethyl group and fluorine atom at their respective positions contribute to its biological activity, guiding the design of new molecules with enhanced or novel functions.
The table below outlines potential applications of AI/ML in the research of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Property Prediction (QSPR/QSAR) | Using ML models to predict physicochemical and biological properties from molecular structure. nih.gov | Rapidly screen for potential applications, estimate metabolic fate, and predict toxicity without extensive lab work. jscholaronline.org |
| Generative Modeling | Employing AI to design novel molecules with desired properties. | Design new derivatives of this compound with optimized activity as enzyme inhibitors or biological probes. |
| Synthesis Planning | Using algorithms to propose efficient chemical synthesis routes. researchgate.net | Accelerate the synthesis of this compound and its analogs for further study. |
| Causal Inference | Identifying causal links between molecular features and properties. osti.govnih.gov | Gain a fundamental understanding of how the specific structure of this compound dictates its function, enabling more rational drug design. |
Conclusion and Future Perspectives
Summary of Key Research Findings on 5-Ethyl-2-fluorophenol
This compound is a fluorinated aromatic organic compound that has been identified as a key intermediate in the synthesis of complex pharmaceutical agents and as a metabolite of other drugs. Research has primarily focused on its synthesis and its role as a building block for medicinally active molecules.
One of the principal documented applications of this compound is as a crucial precursor in the synthesis of Janus kinase (JAK) inhibitors. googleapis.com These inhibitors are a class of drugs targeted for the treatment of respiratory diseases, including severe asthma and pneumonia. googleapis.comgoogle.com A patented synthetic route describes the preparation of this compound from 5-bromo-2-fluorophenol (B123259) via a reaction with diethylzinc, demonstrating a viable pathway for its production for pharmaceutical development. googleapis.com
Beyond its role as a synthetic intermediate, this compound has been identified as a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine. biosynth.com Studies have indicated that the compound itself may possess intrinsic biological activity, with findings suggesting it has both anti-inflammatory and antioxidant properties. biosynth.com Its metabolism is understood to proceed via the cytochrome P450 enzyme system. biosynth.com
The fundamental chemical and physical properties of the compound have been cataloged in public databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉FO | nih.gov |
| Molecular Weight | 140.15 g/mol | nih.gov |
| CAS Number | 891843-05-3 | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| IUPAC Name | this compound | nih.gov |
Identification of Remaining Challenges and Knowledge Gaps
Despite its documented utility as a synthetic intermediate, significant knowledge gaps remain concerning the broader biological and environmental profile of this compound. The available scientific literature focuses narrowly on its synthesis and application in drug discovery, leaving many questions unanswered.
A primary challenge is the lack of comprehensive public data on its toxicological profile. While it is used to synthesize therapeutic agents, detailed studies on the specific cytotoxicity or long-term health effects of this compound itself are not widely available. Quantitative structure-activity relationship (QSAR) models are often used to predict the toxicity of phenols, but specific modeling for this compound is not present in the reviewed literature. ajrconline.org
Furthermore, there is a significant gap in understanding its environmental fate and potential for bioaccumulation. The environmental impact of fluorinated organic compounds is an area of growing concern, as the carbon-fluorine bond is exceptionally stable, leading to persistence in the environment. acs.org General challenges exist in modeling the environmental transport and degradation of such chemicals, and specific data for this compound is lacking. acs.orgscholaris.ca
Finally, while its primary metabolism through cytochrome P450 is noted, a detailed map of its metabolic pathways and the biological activity of its subsequent metabolites has not been fully elucidated. biosynth.com
Promising Directions for Future Academic Research on this compound
The existing research provides a clear foundation for several promising avenues of future academic investigation. These directions could expand the utility of this compound beyond its current applications and address the identified knowledge gaps.
Expansion of Pharmaceutical Scaffolds: Given its successful use as a precursor for JAK inhibitors, a major future direction is the use of this compound as a scaffold to synthesize novel derivatives targeting other enzymes or receptors. googleapis.com Research on other fluorophenol structures suggests potential applications in developing aldose reductase inhibitors for diabetic complications or new antifungal and herbicidal agents for agriculture. mdpi.comresearchgate.netmdpi.com
Elucidation of Intrinsic Biological Activity: The preliminary findings of anti-inflammatory and antioxidant properties warrant a more in-depth investigation. biosynth.com Future research could focus on quantifying this activity in various cell-based and preclinical models to determine if this compound or its derivatives have therapeutic potential in their own right for treating inflammatory conditions.
Advanced Synthesis and Computational Chemistry: There is an opportunity to apply modern synthetic and computational tools to this molecule. The use of machine learning frameworks for computer-aided synthesis planning could optimize existing production methods or discover novel, more efficient synthetic routes. arxiv.org
Toxicology and Environmental Impact Studies: To address the current knowledge gaps, dedicated research into the compound's toxicological profile is essential. This includes in-vitro and in-vivo studies to establish a comprehensive safety profile. Moreover, studies focused on its environmental persistence, biodegradability, and potential for bioaccumulation are critical for a holistic understanding of the molecule's life cycle. acs.orgacs.org
Q & A
Q. What are the key physicochemical properties of 5-Ethyl-2-fluorophenol critical for experimental design?
To design reproducible experiments, researchers must prioritize the following properties:
- Molecular structure : The compound’s SMILES notation (
Fc1c(cccc1)Oc2cc(F)c(CC)cc2O) and InChI identifier (provided in ) are essential for computational modeling and structural validation. - Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are often optimal due to the phenolic -OH and fluorinated aromatic ring.
- Stability : Store at 0–6°C to prevent decomposition, as indicated for structurally similar fluorophenols in .
Methodological Tip : Use HPLC with UV detection (λ = 254 nm) to monitor purity, referencing protocols for analogous fluorinated phenols in .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Two primary methods are documented:
Friedel-Crafts Alkylation : Ethylation of 2-fluorophenol using ethyl halides in the presence of Lewis acids (e.g., AlCl₃). This method may produce regioisomers, requiring careful chromatographic separation .
Direct Fluorination : Electrophilic fluorination of 5-ethylphenol derivatives using Selectfluor™ or F-TEDA-BF₄. However, competing side reactions (e.g., over-fluorination) necessitate precise temperature control (0–5°C) .
Limitations : Friedel-Crafts yields (~60–70%) are lower than fluorination approaches (~80–85%), but the latter requires specialized handling of fluorinating agents.
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when using different alkylation agents?
Contradictions in yield data often arise from variations in:
- Catalyst purity : Trace moisture in AlCl₃ (common in Friedel-Crafts) can reduce efficiency. Use Karl Fischer titration to verify anhydrous conditions.
- Solvent effects : Polar solvents (e.g., nitrobenzene) improve electrophilic substitution but may increase side products. Contrast findings with non-polar solvents (e.g., dichloromethane) as in .
Analytical Approach : Perform kinetic studies using in-situ IR spectroscopy to track intermediate formation and optimize reaction timelines .
Q. What advanced spectroscopic techniques confirm regioselective fluorination in this compound derivatives?
- ¹⁹F NMR : Chemical shifts between -110 ppm and -120 ppm (vs. CFCl₃) distinguish ortho-fluorination from para-substituted byproducts .
- X-ray Crystallography : Resolve crystal structures to validate substitution patterns, as demonstrated for related fluoropyridines in .
Case Study : For 5-Ethyl-4-fluoro-2-(2-fluorophenoxy)phenol (), coupling constants (³JHF) in ¹H NMR and NOE correlations can differentiate between rotational isomers.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the biological activity of this compound derivatives?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may stem from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding. Standardize buffers as per .
- Metabolic stability : Hepatic microsome studies (using rat S9 fractions) can identify rapid degradation pathways that skew in vitro results .
Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
Methodological Tables
Q. Table 1. Comparative Synthetic Routes for this compound
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 60–70 | ≥95 | Regioisomer separation |
| Direct Fluorination | 80–85 | ≥98 | Handling fluorinating agents |
Q. Table 2. Spectroscopic Signatures for Structural Validation
| Technique | Key Data | Application |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | Confirm ethyl and fluorine positions |
| ¹⁹F NMR | δ -115 ppm (ortho-F) | Rule out para-substitution |
| X-ray Diffraction | Crystallographic coordinates () | Absolute configuration determination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
